Bicyclo[3.3.1]nonan-9-one
Overview
Description
Bicyclo[331]nonan-9-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone, characterized by its unique structure consisting of two fused cyclohexane rings with a ketone functional group at the bridgehead position
Mechanism of Action
Target of Action
It’s known that the compound is used in the preparation of various derivatives, which might serve as precursors to the corresponding adamantanes . These derivatives have shown potential in asymmetric catalysis and as potent anticancer entities .
Mode of Action
It’s known that the compound can be used to efficiently construct various substituted adamantanones . The ability to construct a large variety of substituted adamantanones in a highly efficient and simple manner could allow for more rapid testing of derivatives to study both the biological activity and the mechanism of action of this class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonan-9-one can be synthesized through several methods. One common approach involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is used to synthesize the this compound cores of compounds such as garsubellin A, hyperforin, guttiferone A, and hypersampsone F .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Some derivatives of this compound are explored for their therapeutic potential.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane: A structurally similar compound without the ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A heteroanalogue with nitrogen atoms in the structure.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with oxygen and sulfur atoms in the structure.
Uniqueness: Bicyclo[33
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-5-7-2-1-3-8(4-7)6-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFLIDKLELMAAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905441 | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10036-09-6 | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.3.1]nonan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonan-9-one?
A1: The molecular formula of this compound is C9H14O, and its molecular weight is 138.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), and X-ray diffraction to characterize this compound [, , , ].
Q3: What is the typical conformation of this compound in the solid state?
A3: Studies using ¹³C solid-state NMR suggest that this compound predominantly adopts a twin-chair conformation in its solid state [].
Q4: How can this compound be synthesized from 1,5-cyclooctadiene?
A4: A simple and efficient synthesis route from 1,5-cyclooctadiene to this compound utilizes a hydroboration-oxidation sequence, as described in the literature [, ].
Q5: Can this compound undergo fragmentation reactions?
A5: Yes, derivatives of this compound, such as 1-(tosyloxymethyl) and 1-(trifluoromethylsulfonyloxymethyl) derivatives, can undergo fragmentation reactions when treated with various nucleophiles, leading to the formation of 5-methylenecyclooctane derivatives [].
Q6: How can allylic geminal diacetates be used to synthesize this compound derivatives?
A6: Allylic geminal diacetates function as a1,a3 synthons, enabling the efficient synthesis of various substituted this compound derivatives [, ].
Q7: What is the pharmacological significance of heterocyclic this compound derivatives?
A7: Research indicates that specific heterocyclic this compound derivatives, particularly those with 2,4-dipyridyl side chains, exhibit a strong affinity for κ-opioid receptors [].
Q8: How does the structure of this compound derivatives influence their affinity for κ-opioid receptors?
A8: Studies reveal a strong structure-activity relationship. For instance, 3,7-diazabicyclononanones with 2,4-dipyridyl substituents demonstrate the highest potency. Conversely, replacing one nitrogen with oxygen (3-oxa-7-azathis compound) or introducing phenyl substituents at the 2 and 4 positions significantly diminishes activity [].
Q9: What is the proposed pharmacophoric conformation of diazabicyclo[3.3.1]nonanones for κ-opioid receptor binding?
A9: Research suggests that a chair-boat conformation, with protonation at the N7 nitrogen, represents the pharmacophoric conformation for diazabicyclo[3.3.1]nonanones. This conclusion stems from pH-dependent NMR studies and comparisons with known κ-agonists [].
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